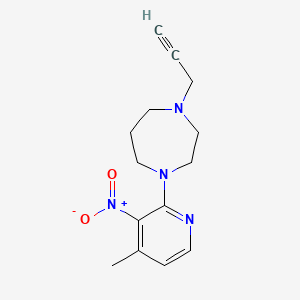

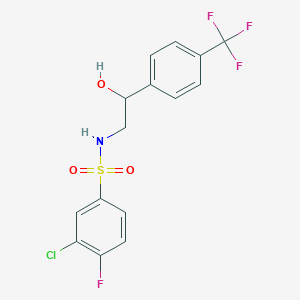

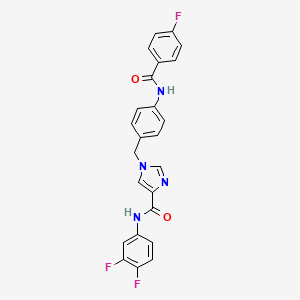

![molecular formula C15H22N4O2S B2559701 2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole CAS No. 1171851-60-7](/img/structure/B2559701.png)

2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole” is a complex organic molecule. It is related to a class of compounds known as benzimidazoles, which are heterocyclic aromatic organic compounds . This class of compounds is structurally similar to N-arylpiperazines , which are known to have significant bioactivity and are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including an ethylsulfonyl group, a piperazine ring, and a benzimidazole ring . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .科学的研究の応用

Alpha1-Adrenergic Receptor Ligands

Adrenergic receptors play a crucial role in various physiological processes. Activation or blockade of these receptors is a major therapeutic approach for treating conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, depression, and more. Among the nine cloned adrenoceptor subtypes, alpha1-adrenergic receptors are particularly relevant for neurological conditions. 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their derivatives have been studied as potential alpha1-adrenergic receptor antagonists. These compounds exhibit affinity in the range of 22 nM to 250 nM. In silico docking, molecular dynamics simulations, and ADME calculations have identified promising lead compounds, including 2-5, 8, and 12 .

Improved Solubility and Oral Absorption

In drug design, replacing a 6-methylene chain with a piperazine unit between the head (pyridylacetamide) and tail (benzimidazole) moieties led to enhanced aqueous solubility (up to 19 mg/mL at pH 1.2) and significantly improved oral absorption. For instance, the compound 2 showed a 1100-fold higher Cmax compared to its predecessor 1 in fasted dogs .

Anxiolytic Potential

Derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole were designed, synthesized, and assessed for anxiolytic activity. These compounds hold promise as potential anxiolytic agents .

作用機序

Target of Action

The primary targets of 2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole are likely to be G protein-coupled receptors, specifically the alpha1-adrenergic receptors . These receptors play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The affected pathways are those involving the alpha1-adrenergic receptors. These receptors are part of the adrenergic system, which regulates a variety of physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .

Pharmacokinetics

The pharmacokinetics of 2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole involve its absorption, distribution, metabolism, and excretion (ADME). In liver microsomes and recombinant cytochrome P450 (P450) isozymes, similar compounds have been predominantly metabolized by CYP3A . The compound’s ADME properties significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action depend on whether it activates or blocks the alpha1-adrenergic receptors. Activation can lead to contraction of smooth muscles, while blockade can result in relaxation of these muscles .

特性

IUPAC Name |

2-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-3-22(20,21)19-10-8-18(9-11-19)12-15-16-13-6-4-5-7-14(13)17(15)2/h4-7H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTFANUQLRYDLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

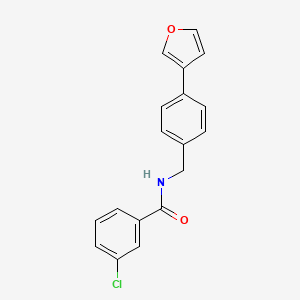

![3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one](/img/structure/B2559624.png)

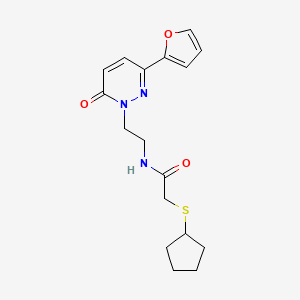

![5,6-Dimethyl-7-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2559631.png)

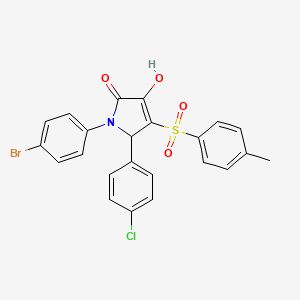

![N-[2-(Prop-2-enoylamino)ethyl]-6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B2559638.png)

![5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2559639.png)

![3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride](/img/structure/B2559641.png)